![molecular formula C25H27N5O2 B2411746 1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877618-08-1](/img/structure/B2411746.png)
1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multi-Target Drugs for Neurodegenerative Diseases
Purine derivatives have been designed and synthesized as potential multi-target drugs for neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds target adenosine receptors and monoamine oxidases (MAO), which are implicated in the pathogenesis of these diseases. For example, compounds exhibiting potent dual-target-directed A1/A2A adenosine receptor antagonism and MAO inhibition have been identified. These findings suggest that similar compounds could offer symptomatic relief as well as potential disease-modifying effects in neurodegenerative disorders (Brunschweiger et al., 2014).
Interactions Pattern in Pharmaceutically Relevant Polymorphs
Research on the topology of interactions within polymorphs of methylxanthines, which are structurally related to purine derivatives, provides insights into their potential pharmaceutical applications. This includes understanding the stability and biological activity profile changes due to different methylation patterns. Such studies are crucial for designing purine-based drugs with optimized efficacy and reduced side effects (Latosinska et al., 2014).
Antioxidant and DNA Cleavage Activities
Coumarin-purine hybrids have been synthesized and evaluated for their in vitro antioxidant activity and DNA cleavage potential. These studies reveal the therapeutic potential of purine derivatives in oxidative stress-related conditions and their use as molecular tools in biotechnology and pharmacology (Mangasuli et al., 2019).
properties
IUPAC Name |
1,7-dimethyl-9-(2-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-16-8-7-10-19(12-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(13-17(2)14-29(21)24)20-11-6-5-9-18(20)3/h5-12,17H,13-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRXGDRBYSQHDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-3-(3-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2411663.png)
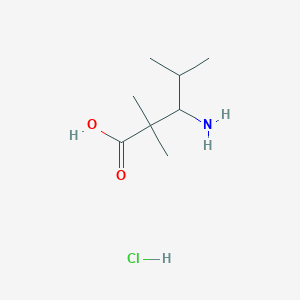
![1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2411665.png)
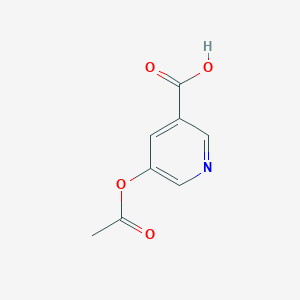
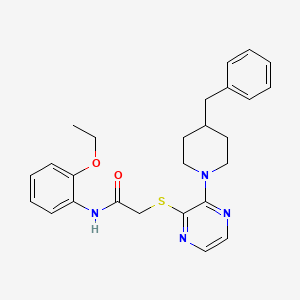
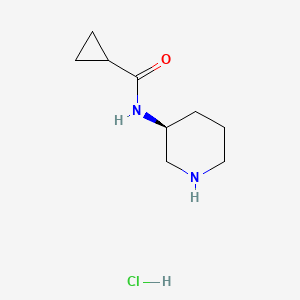
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2411671.png)
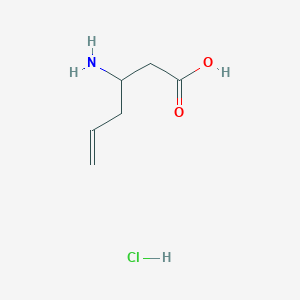

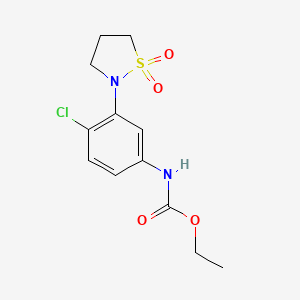
![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2411675.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-bromobenzamide](/img/structure/B2411682.png)
![2-Bromo-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2411683.png)
